molecular formula C14H17ClO5 B1321191 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid CAS No. 834869-35-1

5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid

Cat. No. B1321191
M. Wt: 300.73 g/mol
InChI Key: WZNFSLWVIQWXGC-UHFFFAOYSA-N
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Description

“5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid” is a chemical compound. The compound contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring substituted by a carboxyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a carboxyl group (forming the benzoic acid part of the molecule), a chlorine atom, and an ether group linked to an oxan-2-yl (tetrahydrofuran) ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzoic acid derivatives are typically crystalline solids at room temperature, and the presence of the ether and tetrahydrofuran groups could potentially increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Industrial Applications

Synthesis of Benzoic Acid Derivatives :The synthesis of derivatives like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, demonstrates the industrial relevance of such compounds in the manufacturing of diabetes therapy drugs. The process involved multiple steps starting from dimethyl terephthalate, highlighting the complexity and scalability of producing these compounds (Zhang et al., 2022).

Structural and Electrostatic Studies :A study on benzoic acid derivatives, including 4-chloro-2-iodobenzoic acid, revealed insights into their crystal structures and molecular interactions. This research detailed the intermolecular interactions and hydrogen- and halogen-bond formations, providing foundational knowledge for potential applications in material science and chemistry (Pramanik et al., 2019).

Novel Fluorescence Probes :The development of novel fluorescence probes like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid for detecting reactive oxygen species is an example of the application of benzoic acid derivatives in biological and chemical research. These probes can differentiate highly reactive oxygen species from other types, offering tools for studying the roles of these species in various biological and chemical processes (Setsukinai et al., 2003).

Material Science and Synthesis

Synthesis of Quinazoline Derivatives :The study on the reactivity of 2-ethoxy-4-chloroquinazoline and its use in synthesizing novel quinazoline derivatives showcases the importance of benzoic acid derivatives in synthesizing complex organic compounds. These findings are relevant for material science and pharmaceutical research, indicating the broad applicability of benzoic acid derivatives (El-Hashash et al., 2011).

Synthesis of Complexing Agents :The creation of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, which can form nickel(ii) and copper(ii) complexes, illustrates the potential of benzoic acid derivatives in synthesizing complexing agents. This has implications in material science, particularly in the synthesis of compounds with specific binding properties (Kudyakova et al., 2009).

Safety And Hazards

As with any chemical compound, handling “5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

5-chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO5/c15-10-4-5-12(11(9-10)14(16)17)18-7-8-20-13-3-1-2-6-19-13/h4-5,9,13H,1-3,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNFSLWVIQWXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610250
Record name 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid

CAS RN

834869-35-1
Record name 5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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